Cas no 850462-64-5 (5-Fluoro-2-methyl-3-nitrobenzoic acid)

5-Fluoro-2-methyl-3-nitrobenzoic acid is a fluorinated aromatic compound featuring a carboxylic acid group, a methyl substituent, and a nitro group at the 2- and 3-positions, respectively. This structurally distinct benzoic acid derivative is valued in synthetic organic chemistry as a versatile intermediate for pharmaceutical and agrochemical applications. The presence of fluorine enhances its reactivity and metabolic stability, while the nitro group offers functionalization potential through reduction or substitution. Its crystalline form ensures consistent purity, making it suitable for precise synthetic workflows. The compound is particularly useful in the development of bioactive molecules, where its unique substitution pattern enables targeted modifications.
5-Fluoro-2-methyl-3-nitrobenzoic acid structure
850462-64-5 structure
Product name:5-Fluoro-2-methyl-3-nitrobenzoic acid
CAS No:850462-64-5
MF:C8H6FNO4
Molecular Weight:199.135945796967
MDL:MFCD12913348
CID:820109
PubChem ID:17985023

5-Fluoro-2-methyl-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-2-methyl-3-nitrobenzoic acid
    • Benzoic acid, 5-fluoro-2-methyl-3-nitro-
    • CMZCBPLTJBYJHZ-UHFFFAOYSA-N
    • BCP16643
    • CM12773
    • 2-Methyl-5-fluoro-3-nitrobenzoic Acid
    • AB0037782
    • ST24024091
    • Y5110
    • 5-Fluoro-2-methyl-3-nitrobenzoic acid (ACI)
    • DTXCID70542705
    • 850462-64-5
    • AKOS012348787
    • DS-16774
    • MFCD12913348
    • SY022981
    • SCHEMBL2041245
    • AC-33557
    • EN300-148213
    • DA-17841
    • CS-M2036
    • DTXSID80591941
    • 5-Fluoro-2-methyl-3-nitrobenzoicacid
    • MDL: MFCD12913348
    • インチ: 1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
    • InChIKey: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=C([N+](=O)[O-])C=C(F)C=1)O

計算された属性

  • 精确分子量: 199.02808583g/mol
  • 同位素质量: 199.02808583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1
  • XLogP3: 1.7

5-Fluoro-2-methyl-3-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059552-1g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 98%
1g
¥50 2023-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059552-10g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 98%
10g
¥220.00 2024-07-28
TRC
B441518-10mg
5-fluoro-2-methyl-3-nitrobenzoic Acid
850462-64-5
10mg
$ 50.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HP804-20g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 99%
20g
1112.0CNY 2021-07-12
eNovation Chemicals LLC
D273020-25g
5-fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 95%
25g
$1850 2023-09-03
Apollo Scientific
PC400720-1g
5-Fluoro-2-Methyl-3-nitrobenzoic acid
850462-64-5 98+%
1g
£17.00 2025-03-21
Fluorochem
218437-10g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 95%
10g
£171.00 2022-03-01
Cooke Chemical
BD9472431-5g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 99%
5g
RMB 247.20 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059552-25g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 98%
25g
¥385.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059552-5g
5-Fluoro-2-methyl-3-nitrobenzoic acid
850462-64-5 98%
5g
¥126.00 2024-07-28

5-Fluoro-2-methyl-3-nitrobenzoic acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  rt → -10 °C; 3 h, -10 °C
1.2 Reagents: Water ;  cooled
Reference
Synthesis of Rucaparib-a poly (ADP-ribose) polymerase inhibitor
Geng, Yuan-shuo; et al, Jingxi Huagong Zhongjianti, 2012, 42(5), 48-52

5-Fluoro-2-methyl-3-nitrobenzoic acid Raw materials

5-Fluoro-2-methyl-3-nitrobenzoic acid Preparation Products

5-Fluoro-2-methyl-3-nitrobenzoic acid 関連文献

5-Fluoro-2-methyl-3-nitrobenzoic acidに関する追加情報

Professional Introduction to 5-Fluoro-2-methyl-3-nitrobenzoic Acid (CAS No. 850462-64-5)

5-Fluoro-2-methyl-3-nitrobenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 850462-64-5, belongs to the class of nitrobenzoic acids, which are widely studied for their diverse biological activities and synthetic utility.

The molecular structure of 5-fluoro-2-methyl-3-nitrobenzoic acid consists of a benzoic acid core substituted with a fluoro group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those containing fluoro and methyl substituents. The presence of these groups enhances the metabolic stability and bioavailability of the compounds, making them more suitable for therapeutic applications. 5-fluoro-2-methyl-3-nitrobenzoic acid has been investigated for its role in developing novel drugs targeting various diseases, including inflammation, cancer, and infectious disorders.

One of the most compelling aspects of 5-fluoro-2-methyl-3-nitrobenzoic acid is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to design and synthesize new molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its use in generating inhibitors of enzymes involved in inflammatory pathways. The fluoro group, in particular, has been shown to improve binding interactions with biological targets, thereby increasing the efficacy of drug candidates.

The synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the nitration of a fluorinated aromatic precursor followed by methylation at the desired position. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only underscore the compound's synthetic value but also contribute to the development of more efficient synthetic routes in industrial settings.

Recent advancements in computational chemistry have further enhanced our understanding of 5-fluoro-2-methyl-3-nitrobenzoic acid's properties. Molecular modeling studies have provided insights into its interaction with biological targets, helping researchers design more effective drug molecules. These computational approaches complement experimental investigations by predicting binding affinities and identifying potential lead compounds for further optimization.

The pharmaceutical industry has shown particular interest in exploring derivatives of 5-fluoro-2-methyl-3-nitrobenzoic acid for their therapeutic potential. Preclinical studies have indicated that certain analogs exhibit promising anti-inflammatory and anticancer effects. For example, modifications at the nitro group or introduction of additional functional groups have led to compounds with improved pharmacokinetic profiles. These findings highlight the compound's significance as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.

The environmental impact of synthesizing and utilizing 5-fluoro-2-methyl-3-nitrobenzoic acid is another area of growing concern. Efforts are being made to develop greener synthetic methodologies that minimize waste generation and reduce energy consumption. Sustainable practices, such as solvent recovery systems and catalytic processes, are being integrated into industrial production to align with global environmental goals.

In conclusion, 5-fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 850462-64-5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing drug discovery efforts worldwide.

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